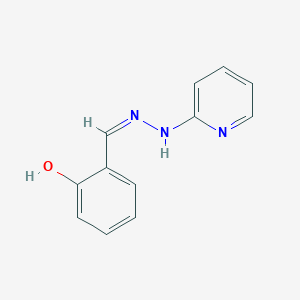

Salicylaldehyde, 2-pyridylhydrazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2824-60-4 |

|---|---|

Molecular Formula |

C12H11N3O |

Molecular Weight |

213.23 |

IUPAC Name |

2-[(Z)-(pyridin-2-ylhydrazinylidene)methyl]phenol |

InChI |

InChI=1S/C12H11N3O/c16-11-6-2-1-5-10(11)9-14-15-12-7-3-4-8-13-12/h1-9,16H,(H,13,15)/b14-9- |

InChI Key |

VZOPTEASQLBLJX-ZROIWOOFSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC2=CC=CC=N2)O |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\NC2=CC=CC=N2)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=CC=CC=N2)O |

Other CAS No. |

2824-60-4 |

Origin of Product |

United States |

Synthetic Methodologies for Salicylaldehyde, 2 Pyridylhydrazone and Its Derivatives

Standard Condensation Reactions for Salicylaldehyde (B1680747), 2-Pyridylhydrazone Synthesis

The most common and direct method for synthesizing salicylaldehyde, 2-pyridylhydrazone is through the condensation reaction of salicylaldehyde with 2-hydrazinopyridine (B147025). nih.govnih.gov This reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, such as ethanol (B145695). primescholars.com The process involves the nucleophilic attack of the primary amine group of 2-hydrazinopyridine on the carbonyl carbon of salicylaldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (–C=N–) bond of the Schiff base. recentscientific.comchemistryjournal.net

The general reaction can be represented as follows:

Salicylaldehyde + 2-Hydrazinopyridine → this compound + H₂O

A simple procedure involves dissolving salicylaldehyde in ethanol and adding it to a solution of 2-hydrazinopyridine in the same solvent. The mixture is then heated under reflux for a period of time, after which the product crystallizes upon cooling. primescholars.com The resulting this compound can then be purified by recrystallization.

Synthesis of Substituted this compound Ligands

The versatility of the this compound ligand scaffold allows for the introduction of various substituents on the salicylaldehyde ring. This functionalization is crucial for modulating the ligand's coordination properties and the resulting metal complexes' characteristics.

Incorporation of Halogen Substituents

Halogen atoms, such as bromine and chlorine, can be introduced into the salicylaldehyde ring to modify the electronic properties of the resulting ligand. For instance, 5-bromosalicylaldehyde (B98134) and 5-chlorosalicylaldehyde (B124248) have been used to synthesize the corresponding 5-bromo- and 5-chloro-salicylaldehyde, 2-pyridylhydrazone derivatives. nih.gov The synthesis follows the standard condensation procedure, where the substituted salicylaldehyde is reacted with 2-hydrazinopyridine. nih.gov The presence of the electron-withdrawing halogen atom can influence the acidity of the phenolic proton and the electron density at the donor atoms, thereby affecting the stability and reactivity of the metal complexes.

Introduction of Nitro and Methoxy (B1213986) Groups

Electron-withdrawing nitro groups and electron-donating methoxy groups have also been successfully incorporated into the this compound framework. The synthesis of 3-nitro- and 5-nitro-salicylaldehyde, 2-pyridylhydrazone, as well as 3-methoxy- and 4-methoxy-salicylaldehyde, 2-pyridylhydrazone, has been reported. nih.govmdpi.com These substitutions are achieved by starting with the appropriately substituted salicylaldehyde derivative and reacting it with 2-hydrazinopyridine. nih.govbas.bg

For example, the synthesis of 4-methoxysalicylaldehyde benzoylhydrazone involves the reaction of 4-methoxysalicylaldehyde with the corresponding benzhydrazide in aqueous ethanol. mdpi.com The introduction of a nitro group, a strong electron-withdrawing group, can significantly impact the electronic structure of the ligand and its complexes. bas.bg Conversely, the electron-donating methoxy group can increase electron density on the ligand framework.

Microwave-Assisted Synthetic Routes to this compound Derivatives

To accelerate reaction times and improve yields, microwave-assisted synthesis has emerged as an efficient alternative to conventional heating methods for preparing Schiff base derivatives. This technique has been successfully applied to the synthesis of various hydrazones. researchgate.netajrconline.orgheteroletters.orgresearchgate.netbas.bg The condensation of hydrazides with aldehydes can be achieved in minutes under microwave irradiation, often in the absence of a solvent or with minimal solvent, making it a greener synthetic approach. researchgate.netbas.bg For instance, the reaction of a hydrazide with an aromatic aldehyde can be completed by wetting the reactants with a solvent like DMF and irradiating them with microwaves. bas.bg This method has been shown to be effective for the synthesis of various hydrazone derivatives, suggesting its applicability for the synthesis of this compound and its substituted analogs.

Analogous Schiff Base Ligands Derived from Salicylaldehyde for Comparative Studies

To understand the structure-property relationships of salicylaldehyde-based ligands, a wide array of analogous Schiff bases are synthesized for comparative studies. These ligands are typically prepared through the condensation of salicylaldehyde or its derivatives with various primary amines. recentscientific.comchemistryjournal.nettandfonline.com

Examples of amines used to form analogous Schiff bases include:

Aniline (B41778) and its derivatives: The reaction of salicylaldehyde with aniline produces salicylideneaniline. researchgate.net

Aminopyridines: 2-aminopyridine (B139424) and 4-aminopyridine (B3432731) react with salicylaldehyde to form the corresponding Schiff bases. researchgate.net

Ethylenediamine: This diamine condenses with two equivalents of salicylaldehyde to form the well-known tetradentate ligand, salen. wikipedia.org

Amino acids: Condensation with amino acids like glycine, phenylalanine, and tyrosine yields chiral Schiff base ligands. researchgate.net

Other hydrazines: Phenylhydrazine and its derivatives react with salicylaldehyde to form phenylhydrazones. nih.govnih.gov

The synthesis of these analogous ligands allows for a systematic investigation of how changes in the amine component affect the coordination chemistry, and the physical and chemical properties of the resulting metal complexes. researchgate.net

{"answer":"### 3.1. General Principles of Hydrazone Coordination to Metal Ions\n\nHydrazones, characterized by the azomethine group (R\u2081R\u2082C=NNHR\u2083), are a significant class of ligands in coordination chemistry. jptcp.comresearchgate.net Their ability to form stable complexes with a wide array of metal ions stems from the presence of both nitrogen and, often, other donor atoms like oxygen or sulfur within their structure. jptcp.comresearchgate.net The coordination behavior of hydrazones is versatile and can be influenced by several factors, including the nature of the substituents (R groups), the metal ion involved, and the reaction conditions. researchgate.netnih.gov\n\nCoordination typically occurs through the imine nitrogen and another donor atom, forming a stable five- or six-membered chelate ring. jptcp.comresearchgate.net The deprotonation of the hydrazone ligand, particularly the N-H proton, upon complexation is a common feature, leading to the formation of anionic ligands that bind strongly to the metal center. nih.gov The acidity of this proton is notably increased upon coordination with a transition metal. nih.gov Hydrazones can act as neutral or anionic ligands, and their denticity can range from monodentate to polydentate, depending on the number of available donor sites. jptcp.comresearchgate.net\n\nThe electronic properties of the metal ion also play a crucial role in determining the coordination geometry. For instance, metal ions like Co(II) and Ni(II) generally favor six-coordinate geometries, while Cu(II) is more flexible and can adapt to various coordination numbers (4, 5, or 6) to optimize its coordination sphere based on the available donor atoms. nih.gov\n\n### 3.2. Ligand Denticity and Coordination Modes of this compound\n\nthis compound (SAPH) is a versatile ligand capable of exhibiting different denticities and coordination modes, primarily acting as a tridentate or bidentate chelating agent. nih.gov The specific coordination behavior is influenced by factors such as the metal ion, the presence of co-ligands, and the reaction conditions. nih.gov\n\n#### 3.2.1. Tridentate Coordination Behavior\n\nIn its most common coordination mode, this compound acts as a planar, tridentate ligand. nih.gov Coordination typically involves the phenolic oxygen, the imine nitrogen, and the pyridyl nitrogen atom. jptcp.com This mode of coordination is observed in the formation of mononuclear complexes with various transition metals. nih.govresearchgate.netresearchgate.net Upon complexation, the phenolic proton is lost, and the ligand coordinates as a monoanionic species. jptcp.comnih.gov The formation of two five-membered chelate rings with the metal center contributes to the stability of the resulting complexes. researchgate.net\n\n\n \n \n

Coordination Chemistry of Salicylaldehyde, 2 Pyridylhydrazone Ligands

Formation and Stoichiometry of Metal Complexes of Salicylaldehyde (B1680747), 2-Pyridylhydrazone

Polynuclear and Dimeric Complexes

The extensive research into the coordination chemistry of salicylaldehyde hydrazones has revealed a diverse array of structural possibilities, including the formation of polynuclear and dimeric complexes. While mononuclear complexes are common, the ability of the hydrazone ligand to bridge multiple metal centers facilitates the assembly of more complex architectures. This bridging can occur through the phenolate (B1203915) oxygen atom or the azomethine nitrogen atom, depending on the reaction conditions and the nature of the metal ion involved.

For instance, dinuclear nickel(II) complexes have been successfully synthesized using related salicylaldehyde thiosemicarbazone ligands. researchgate.net In these structures, the thiosemicarbazone ligand acts as a bridge between two nickel(II) centers. Similarly, mixed-ligand complexes of cobalt(II) with salicylaldehyde phenyl hydrazine (B178648) and salicylaldehyde thiosemicarbazone have been reported, suggesting the potential for these ligands to participate in the formation of higher-order structures. amazonaws.com Although specific examples of polynuclear or dimeric complexes involving precisely Salicylaldehyde, 2-pyridylhydrazone are not extensively detailed in the reviewed literature, the behavior of analogous Schiff base ligands suggests a strong potential for their formation.

The formation of such polynuclear species is of significant interest as the proximity of multiple metal centers can lead to unique magnetic and electronic properties, as well as enhanced catalytic activity. The design and synthesis of these complex molecules remain an active area of research, driven by the quest for new materials with novel functionalities.

Thermodynamics of Metal Ion Chelation by this compound

Thermodynamic data for the closely related ligand, salicylaldehyde nicotinoyl hydrazone, provides insight into the stability of these complexes. The stability constants (log K) and the change in Gibbs free energy (ΔG) for the formation of Fe(II) and Cu(II) complexes have been determined, as shown in the table below. jpsionline.com The large positive values of the stability constants and the large negative values of ΔG indicate a strong and spontaneous binding of these metal ions by the ligand. jpsionline.com

| Metal Ion | Stability Constant (K) | Dissociation Constant | Gibbs Free Energy (ΔG) (kJ/mol) |

| Fe(II) | 3.85041 x 107 | 3.00416 x 10-8 | -40.37 |

| Cu(II) | 4.05903 x 107 | 2.96630 x 10-8 | -52.53 |

Table 1: Thermodynamic data for the complexation of Fe(II) and Cu(II) by Salicylaldehyde nicotinoyl hydrazone. jpsionline.com

Furthermore, studies on the structural isomer, pyridine-2-aldehyde-2'-pyridylhydrazone, reveal that in dilute solutions, it can act as a diacidic base or a tridentate chelating agent. The equilibrium constants for its reactions with H⁺, Fe²⁺, and Zn²⁺ have been measured over a range of temperatures, allowing for the calculation of the enthalpies and entropies of reaction. researchgate.net These studies provide a comprehensive thermodynamic profile of the chelation process.

Metal Ion Specificity in Coordination

This compound exhibits a degree of selectivity in its coordination with different metal ions. This specificity arises from a combination of factors including the electronic and ionic properties of the metal ion, the preferred coordination geometry, and the electronic and steric characteristics of the ligand itself.

The ligand has been shown to form stable complexes with a variety of transition metal ions, including Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). amazonaws.comresearchgate.net The relative stability of these complexes can vary, leading to a preferential binding of certain metal ions over others. For instance, in a study of related salicylaldehyde benzoylhydrazone analogs, the biological activity of the transition metal complexes was found to correlate with the charge density on the metal ion, suggesting that electrostatic interactions play a significant role in the binding. nih.gov

Substituents on the salicylaldehyde ring can also modulate the metal ion selectivity. The introduction of electron-donating or electron-withdrawing groups can alter the electron density on the coordinating atoms of the ligand, thereby influencing its affinity for different metal ions. This principle is utilized in the design of selective chelating agents for specific applications. For example, certain salicylaldehyde hydrazone derivatives have shown remarkable selectivity for specific cancer cell lines, which is attributed in part to their selective interaction with intracellular metal ions. mdpi.com

Structural and Spectroscopic Characterization of Salicylaldehyde, 2 Pyridylhydrazone Complexes

X-ray Crystallography for Molecular and Crystal Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been employed to elucidate the structure of complexes involving derivatives of Salicylaldehyde (B1680747), 2-pyridylhydrazone, offering unambiguous proof of coordination, geometry, and stereochemistry.

In a study of a neutral mononuclear iron(III) complex containing the related ligand 5-bromo-salicylaldehyde-2-pyridylhydrazone, X-ray diffraction analysis revealed a distorted octahedral coordination geometry around the central Fe(III) ion. iucr.org The ligand acts in a planar tridentate fashion, coordinating to the metal center. Such structural determinations are crucial for understanding the fundamental properties of these compounds.

Detailed analysis of the bond lengths and angles obtained from X-ray crystallography provides quantitative insight into the nature of the coordination environment. In the aforementioned high-spin iron(III) complex of 5-bromo-salicylaldehyde-2-pyridylhydrazone, the bond distances around the metal ion support the high-spin state of the Fe(III) center. iucr.org

The structure shows distinct differences between single and double bonds within the ligand backbone upon coordination. For instance, the C=N bond distances are significantly shorter than the C-N bonds, confirming the double-bond character of the azomethine group. iucr.org The bond angles around the central metal ion deviate from the ideal 90° for a perfect octahedron, indicating a significantly distorted geometry. iucr.org

| Parameter | Description | Observed Value (Å) |

|---|---|---|

| C1=N2 | Azomethine Double Bond | 1.314(5) |

| C2=N3 | Hydrazone Double Bond | 1.287(5) |

| C1-N1 | Hydrazone Single Bond | 1.350(5) |

| C16-N5 | Pyridine C-N Bond | 1.377(6) |

Beyond the individual molecule, X-ray crystallography reveals how complex molecules are arranged in the crystal lattice, stabilized by a network of non-covalent intermolecular forces. For the iron(III) complex of 5-bromo-salicylaldehyde-2-pyridylhydrazone, the crystal structure shows that individual complex molecules are linked into layers through a combination of hydrogen bonds and π–π stacking interactions. iucr.org Specifically, N—H⋯O and N—H⋯N hydrogen bonds are formed, which, along with the stacking of the aromatic rings, play a crucial role in the formation of the supramolecular architecture. iucr.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Coordination Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and confirming the coordination of a ligand to a metal ion. When Salicylaldehyde, 2-pyridylhydrazone coordinates to a metal, its vibrational spectrum undergoes characteristic changes.

Key diagnostic indicators of coordination include:

O-H Stretch: The broad absorption band corresponding to the phenolic ν(O-H) stretch, typically found in the 3200-3400 cm⁻¹ region of the free ligand spectrum, disappears upon deprotonation and coordination of the phenolic oxygen to the metal center.

C=N Stretch: The sharp absorption band of the azomethine group (ν(C=N)) often shifts to a lower or higher frequency upon coordination, indicating a change in the electron density and bond order of the imine bond due to its involvement in binding the metal.

N-N Stretch: The stretching vibration of the ν(N-N) bond in the hydrazone moiety is also sensitive to complexation and typically shifts to a higher frequency.

New Low-Frequency Bands: The formation of new bonds between the metal and the ligand (M-O and M-N) gives rise to new vibrational bands in the far-infrared region (typically below 600 cm⁻¹). These bands provide direct evidence of coordination.

While specific spectral data for this compound complexes are not extensively detailed in the provided search results, these principles are well-established in the coordination chemistry of related Schiff bases and hydrazones.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Environment

Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is highly sensitive to changes in the coordination environment. The spectrum of the free this compound ligand typically displays intense absorption bands in the ultraviolet region. These bands are attributed to π → π* transitions within the aromatic rings and the C=N chromophore, and n → π* transitions involving the lone pair electrons on the nitrogen and oxygen atoms.

Upon complexation with a metal ion, several changes in the electronic spectrum are observed:

Shifts in Ligand Bands: The π → π* and n → π* transitions of the ligand are often shifted (either to longer wavelengths, a bathochromic shift, or shorter wavelengths, a hypsochromic shift) and may change in intensity. These changes confirm the interaction of the ligand's electronic system with the metal ion.

Charge-Transfer Bands: New, often intense, absorption bands may appear. These are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of coordination compounds.

d-d Transitions: For complexes with transition metals having d-electrons (like copper or iron), weak absorption bands may appear in the visible region of the spectrum. These bands correspond to electronic transitions between the d-orbitals of the metal ion (d-d transitions), and their position and intensity are indicative of the coordination geometry.

Studies on the polarographic behavior of this compound and its copper(II) complex have utilized UV-Vis spectroscopy to understand its properties in solution. researchgate.net

The electronic absorption and fluorescence properties of this compound are sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the positions of the absorption and emission maxima. acs.org

Studies have shown that as the polarity of the solvent increases, the absorption bands of related ligands can undergo a bathochromic (red) shift. mdpi.com This is often attributed to hydrogen bonding interactions between the solute molecule and the solvent, which can stabilize the excited state to a different extent than the ground state. acs.orgmdpi.com The effect of solvent on the fluorescence spectra provides complementary information about the excited state of the molecule. researchgate.netacs.org For example, the formation of hydrogen bonds with solvent molecules can alter the energy gap between the ground and excited states, thereby affecting the emission wavelength and intensity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Characterization in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For diamagnetic complexes of this compound (e.g., with Zn²⁺ or Ag⁺), ¹H and ¹³C NMR provide detailed structural information. mdpi.comacs.org

Key features in the ¹H NMR spectrum that confirm complexation include:

Phenolic -OH Proton: The signal for the acidic phenolic proton, which appears as a singlet in the free ligand (often at δ > 10 ppm), disappears upon deprotonation and coordination to the metal ion.

Imine -CH=N- Proton: The resonance of the azomethine proton is sensitive to the electronic changes upon coordination and typically shifts downfield.

Aromatic Protons: The chemical shifts of the protons on the pyridyl and salicyl rings are altered upon complexation, providing further evidence of the ligand-metal interaction.

¹³C NMR spectroscopy provides complementary information, showing shifts in the signals of the carbon atoms directly involved in coordination, such as the azomethine carbon and the phenolic carbon. A Chinese patent describes the ¹³C NMR data for a related probe molecule, highlighting its utility in structural confirmation. google.com Studies on zinc complexes of the closely related pyridine-2-carbaldehyde 2'-pyridylhydrazone have demonstrated the power of ¹H NMR in analyzing their solution structures. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the fragmentation pathways of this compound and its derivatives. In the electron impact (EI) mass spectrum of related salicylaldehyde hydrazone compounds, the molecular ion peak is often the base peak, indicating a degree of stability. raco.cat The fragmentation patterns can be complex, involving multiple pathways. For instance, in some salicylaldazine derivatives, fragmentation can proceed through the loss of an arylazo radical followed by the loss of a carbonyl group. raco.cat Another pathway might involve the cleavage of the molecule to produce smaller, characteristic ions. raco.cat These fragmentation patterns are instrumental in confirming the structure of the parent molecule.

Electrochemical Studies: Polarography and Cyclic Voltammetry of this compound and Its Complexes

Electrochemical techniques such as polarography and cyclic voltammetry are employed to investigate the redox behavior of this compound and its metal complexes. Studies on similar hydrazone compounds, like di-2-pyridyl ketone 2-thienoylhydrazone (DPKTH), reveal that the electrochemical behavior is pH-dependent. tandfonline.com The polarograms of pyridine-2-carbaldehyde 2-pyridylhydrazone (PAPH) in aqueous ethanol-buffer solutions show a single wave in both acidic and alkaline media. aaup.edu This wave is attributed to a two-electron reduction process. aaup.edu

The presence of metal ions in the complexes can significantly alter the electrochemical properties. The coordination of the ligand to a metal center can shift the reduction potentials, providing information about the stability and electronic structure of the complex.

The reduction of this compound and related compounds at a dropping mercury electrode (DME) typically involves the C=N azomethine group. tandfonline.com For PAPH, the two-electron reduction leads to the cleavage of the N-N bond, resulting in the formation of 2-aminopyridine (B139424) and pyridine-2-carbaldehyde. aaup.edu The study of the effect of pH on the half-wave potential can provide insights into the protonation steps involved in the reduction mechanism. Kinetic parameters for the electrode reaction, such as the transfer coefficient and the rate constant, can be calculated from the polarographic data, offering a deeper understanding of the electron transfer process at the electrode surface. aaup.edu

Mössbauer Spectroscopy for Iron Oxidation States and Spin States in this compound Iron(III) Complexes

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of iron atoms, making it invaluable for characterizing iron complexes of this compound. The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters obtained from Mössbauer spectra that provide information about the oxidation state and spin state of the iron center, as well as the symmetry of its coordination environment. mdpi.com

For high-spin iron(III) complexes, typical isomer shifts are observed. mdpi.com For example, in some iron(III) complexes of salicylaldehyde 4-methoxybenzoyl hydrazone, the Mössbauer spectra at room temperature suggest an oxo-bridged dimeric structure. In certain heptanuclear iron(III) complexes, the presence of µ3-OH groups is evidenced by a significant change in the quadrupole splitting values (0.50 mm⁻¹ and 0.87 mm⁻¹). nih.gov In some cases, two distinct iron sites can be identified within the same complex, indicated by different sets of Mössbauer parameters.

| Complex | Temperature (K) | Isomer Shift (δ) (mm·s⁻¹) | Quadrupole Splitting (ΔE_Q) (mm·s⁻¹) | Spin State | Reference |

|---|---|---|---|---|---|

| [Fe(5Cl-L)(NCS)] | 325 | 0.287 | 0.640 | High-Spin | mdpi.com |

| [Fe(5Cl-L)(NCSe)] | 295 | - | - | High-Spin | mdpi.com |

| Heptanuclear Iron Complex C1 | - | - | 0.50 and 0.87 | - | nih.gov |

| [Fe(Hjsmbhon)Cl₂]₂O | Room Temp | - | 0.39 ± 0.05 | High-Spin |

Electron Spin Resonance (ESR) Spectroscopy of Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a powerful tool for studying paramagnetic metal complexes of this compound, particularly those containing ions like Cu(II) and Fe(III). utexas.edu ESR spectra provide information about the electronic structure, the nature of the metal-ligand bonding, and the geometry of the complex.

For instance, the ESR spectra of some oxovanadium(IV) complexes of a related hydrazone ligand show two sets of eight lines, indicating anisotropy and the presence of the unpaired electron in the d(xy) orbital. ias.ac.in In the case of iron(III) spin crossover complexes, ESR measurements can distinguish between the low-spin and high-spin states. mdpi.com At low temperatures, the spectra often show a well-resolved signal corresponding to the low-spin state, while at higher temperatures, a broad signal characteristic of the high-spin state may appear. mdpi.com The g-tensor components extracted from the spectra provide detailed information about the electronic environment of the paramagnetic center. mdpi.com

| Complex | g₁ | g₂ | g₃ | Reference |

|---|---|---|---|---|

| [Fe(5Cl-L)(NCS)] | 2.285 | 2.148 | 1.968 | mdpi.com |

| [Fe(5Cl-L)(NCSe)] | 2.257 | 2.164 | 1.975 | mdpi.com |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure of Salicylaldehyde (B1680747), 2-Pyridylhydrazone and Its Complexes

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of SPH and its metal complexes. ibm.com DFT calculations allow for the optimization of molecular geometries and provide a detailed picture of the electronic distribution within the molecule. These calculations are often performed to predict the most stable conformation of the ligand and to understand the changes that occur upon coordination with a metal ion. For instance, DFT has been employed to optimize the geometry of various hydrazone compounds, confirming their structural integrity and predicting key molecular parameters. bohrium.commdpi.com

A critical validation of computational methods involves comparing the calculated results with experimental data, typically obtained from single-crystal X-ray diffraction. For many hydrazone-based compounds and their metal complexes, a good agreement is found between the geometries optimized by DFT methods and the solid-state structures determined experimentally. mdpi.comresearchgate.netrsc.org

Researchers often report that the calculated bond lengths and angles for new hydrazones are in good agreement with experimental data. mdpi.com Discrepancies that do arise are typically attributed to the different physical states (gas phase for calculations vs. solid state for X-ray crystallography) and the influence of intermolecular interactions, such as hydrogen bonding, in the crystal lattice which are not always accounted for in the calculations. mdpi.com The superposition of the DFT-optimized structure and the X-ray crystal structure often makes the quality of the optimized geometry clear. researchgate.net

Table 1: Illustrative Comparison of Selected Bond Lengths (Å) and Angles (°) for a Representative Hydrazone Complex This table is a representative example based on typical findings in the literature and does not represent Salicylaldehyde, 2-pyridylhydrazone specifically, as direct comparative data was not available in the search results.

| Parameter | Experimental (X-ray) | Calculated (DFT) |

|---|---|---|

| Metal-O(phenolic) Bond Length | 1.958 | 1.965 |

| Metal-N(imine) Bond Length | 1.995 | 2.010 |

| C=N Bond Length | 1.285 | 1.291 |

| O-Metal-N Angle | 91.5 | 90.8 |

| C-N-N Angle | 118.2 | 118.9 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of molecules. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. numberanalytics.comyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. numberanalytics.com In SPH and its complexes, the HOMO is typically localized on the electron-rich phenyl ring and the hydrazone moiety, while the LUMO is often distributed over the pyridyl ring and the imine group. Upon complexation with a metal, the orbital energies are significantly altered, which in turn modifies the reactivity and spectroscopic properties of the molecule.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap This table presents typical values found for salicylaldehyde hydrazone derivatives to illustrate the concept.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Salicylaldehyde Hydrazone Ligand | -6.25 | -2.10 | 4.15 |

| Metal Complex of Hydrazone | -6.05 | -2.55 | 3.50 |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com It provides information about vertical electronic transition energies and oscillator strengths, which correspond to the absorption bands observed experimentally. mdpi.com

For salicylaldehyde hydrazones and their complexes, TD-DFT calculations help to assign the observed absorption bands to specific electronic transitions, such as π → π* and n → π* transitions. researchgate.net These calculations are typically performed on the DFT-optimized ground-state geometry. mdpi.com The results often show a good correlation between the calculated maximum absorption wavelengths (λmax) and the experimental spectra, validating the computational approach and providing a deeper understanding of the molecule's electronic structure and photophysical properties. mdpi.comyoutube.com

Conformational Analysis and Ligand Binding Modes of this compound

This compound is a flexible molecule that can exist in different conformations due to rotation around single bonds. Computational methods, particularly DFT, are employed to analyze these conformations and determine their relative energies. researchgate.net This analysis is crucial for understanding which conformation is most likely to be present in solution and to participate in binding events. researchgate.net

As a Schiff base ligand, SPH possesses multiple donor atoms—the phenolic oxygen, the imine nitrogen, and the pyridyl nitrogen—making various coordination modes possible when it binds to a metal ion. bohrium.comnih.gov It can act as a bidentate or tridentate ligand. The specific binding mode depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. nih.govresearchgate.net Computational studies can model these different coordination modes to predict the most stable complex structure. researchgate.net For example, in many complexes, salicylaldehyde hydrazones coordinate in a tridentate O,N,N fashion, forming stable five- and six-membered chelate rings with the metal center.

Molecular Modeling and Quantum Mechanical Calculations of Chemical Properties

Molecular modeling and quantum mechanical calculations provide a comprehensive framework for predicting various chemical properties of this compound. DFT calculations are used to determine not just geometries and orbital energies, but also a range of properties related to chemical reactivity. researchgate.netnih.gov

Parameters such as molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. nih.gov Other calculated descriptors like electronegativity, chemical hardness, and softness provide quantitative measures of the molecule's reactivity. researchgate.net These theoretical investigations are invaluable for rationalizing observed experimental behavior and for designing new derivatives with tailored chemical and physical properties. nih.gov

In Silico Studies of Interactions with Biological Targets

To explore the therapeutic potential of this compound and its metal complexes, in silico techniques like molecular docking are widely used. nih.govnih.gov These studies predict the binding affinity and interaction patterns of a ligand with a specific biological target, such as an enzyme or DNA. nih.govmdpi.com

For instance, docking studies have been performed on salicylaldehyde derivatives to investigate their interactions with the active sites of enzymes like tyrosinase or protein kinases. mdpi.comdoaj.org The simulations can reveal key intermolecular interactions, such as hydrogen bonds and π–π stacking, that stabilize the ligand-protein complex. mdpi.com Similarly, the interaction of metal complexes of salicylaldehyde-based ligands with calf-thymus DNA (CT-DNA) has been modeled to elucidate the binding mode, which is often found to be intercalation. mdpi.com These computational approaches are also used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to assess the drug-likeness of the compounds before undertaking more resource-intensive experimental work. nih.gov Studies have also investigated the binding of related compounds to proteins like bovine serum albumin (BSA), which is crucial for understanding how they might be transported in the bloodstream. nih.govnih.gov

Advanced Applications in Chemical Research

The unique structural features and coordination chemistry of Salicylaldehyde (B1680747), 2-pyridylhydrazone have positioned it as a valuable ligand in the development of advanced materials and catalysts. Its metal complexes exhibit a range of sophisticated properties, from facilitating key organic transformations to displaying tunable magnetic behaviors. This article explores the advanced applications of this compound in catalysis and magnetic materials research.

Conclusion and Future Research Directions

Summary of Key Research Contributions of Salicylaldehyde (B1680747), 2-Pyridylhydrazone Chemistry

Salicylaldehyde, 2-pyridylhydrazone has established itself as a significant building block in coordination chemistry, primarily due to its capacity to form stable complexes with a wide array of transition metal ions. researchgate.net Research has demonstrated its role as a versatile ligand, capable of coordinating with metals through different binding modes. nih.gov

A major contribution of this compound lies in the development of metal complexes with potent biological activities. Specifically, half-sandwich ruthenium(II), rhodium(III), and iridium(III) complexes derived from this compound have been synthesized and evaluated. nih.gov These complexes have shown considerable in vitro antitumor activity against Dalton's ascites lymphoma (DL) cells, with some exhibiting efficacy comparable to or greater than their precursor metal compounds. nih.gov Notably, these compounds tend to have a lower apoptotic effect on non-tumor cells, such as peripheral blood mononuclear cells (PBMC), compared to cisplatin, suggesting a degree of selectivity. nih.gov

Furthermore, the ligand and its metal complexes have been investigated for their antibacterial properties. Arene ruthenium complexes, in particular, have demonstrated significant effectiveness against a range of pathogenic bacteria. nih.gov Beyond therapeutic potential, this compound complexes have been identified as promising agents for bio-imaging, exhibiting fluorescence upon binding to nucleic acids like plasmid DNA and HeLa RNA. nih.gov

Unexplored Avenues and Current Challenges in this compound Research

Despite the progress, several challenges and unexplored avenues remain. A primary challenge is transitioning from in vitro success to in vivo efficacy. While many salicylaldehyde hydrazone derivatives and their complexes show promising cytotoxicity against cancer cell lines, comprehensive animal model studies are often lacking. ddg-pharmfac.netmdpi.comnih.gov

The precise mechanism of action for the observed biological activities is not always fully elucidated. For instance, while interactions with key enzymes in cancer propagation, such as ribonucleotide reductase and topoisomerase II, have been suggested through docking studies, detailed mechanistic investigations are required to confirm these targets. nih.gov Similarly, the exact mode of interaction leading to the observed fluorescence with nucleic acids needs deeper exploration.

Another challenge lies in the stability of these coordination complexes under physiological conditions. The potential for ligand exchange or dissociation of the complex in vivo could alter the biological activity and toxicity profile, a factor that requires rigorous investigation. mdpi.com Furthermore, while some derivatives show selectivity for cancer cells, enhancing this selectivity to minimize off-target effects remains a critical goal. mdpi.comnih.gov The development of photochromic systems based on salicylaldehyde hydrazones is still considered rare, indicating a challenge in designing and synthesizing more materials with these advanced optical properties. rsc.org

Potential for Novel Ligand Design and Complex Synthesis

The this compound scaffold presents a fertile ground for novel ligand design. The structure is amenable to a variety of substitutions on both the salicylaldehyde and the pyridyl rings. Structure-activity relationship (SAR) studies on related salicylaldehyde hydrazones have shown that the introduction of different functional groups can significantly influence their biological properties. ddg-pharmfac.netnih.gov For example, the position of a methoxy (B1213986) group on the salicylaldehyde ring has been shown to critically affect antileukemic activity and selectivity. mdpi.comnih.gov

This potential for modification allows for the rational design of new ligands with fine-tuned electronic and steric properties. By altering substituents, researchers can enhance chelating ability, modulate lipophilicity for better cell permeability, and influence the geometry and stability of the resulting metal complexes. mdpi.comnih.gov This strategy can be used to optimize the therapeutic index of anticancer agents or to tune the photophysical properties for advanced imaging applications. The synthesis of dimethoxy derivatives of salicylaldehyde benzoylhydrazone, for instance, has led to compounds with potent activity at nanomolar concentrations. mdpi.comnih.gov The synthesis of fluoran (B1223164) salicylaldehyde hydrazone Zn(II) complexes demonstrates how the core structure can be integrated into larger systems to create materials with novel functionalities, such as photochromism. rsc.org

Prospects for Emerging Applications in Materials Science and Bio-Related Fields

The future for this compound and its derivatives is bright, with promising applications in both materials science and various bio-related fields.

In materials science , the development of photochromic metal complexes based on this scaffold is a particularly exciting prospect. Zinc complexes of fluoran salicylaldehyde hydrazone have been shown to exhibit excellent reversible photochromism, with the ability to change color upon UV light irradiation. rsc.org This property is attributed to a proposed tautomerism from the enol to the keto form in the salicylaldehyde hydrazone moiety. rsc.org Such materials are promising candidates for high-tech applications like photo-patterning, optical data storage, and smart sensors. rsc.org

In bio-related fields , the primary focus remains on medicinal chemistry. The established antitumor and antibacterial activities of its metal complexes warrant further development. nih.gov There is significant potential in creating a new generation of metallodrugs with improved efficacy and reduced side effects. nih.govmdpi.com The demonstrated fluorescence imaging capabilities also position these compounds as potential diagnostic tools or theranostic agents, which combine therapeutic action with real-time imaging. nih.govresearchgate.net Moreover, related salicylaldehyde hydrazones have been evaluated for analgesic and anti-inflammatory activities, suggesting that derivatives of this compound could also be explored for these applications, potentially leading to new treatments for inflammatory diseases. nih.govnih.gov

Q & A

Q. What are the typical synthetic routes for preparing salicylaldehyde, 2-pyridylhydrazone, and how can reaction conditions be optimized?

this compound is synthesized via condensation of salicylaldehyde with 2-pyridylhydrazine under reflux in polar solvents (e.g., ethanol or methanol). Key parameters include pH control (weakly acidic conditions enhance imine formation) and stoichiometric ratios to minimize side products like unreacted hydrazine derivatives. Purity is ensured through recrystallization or column chromatography. Reaction progress can be monitored via TLC or UV-Vis spectroscopy for characteristic hydrazone absorption bands .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions in the hydrazone backbone (e.g., absorption bands at ~300–400 nm) .

- FT-IR : Confirms C=N stretching (~1600 cm⁻¹) and phenolic O–H vibrations (~3400 cm⁻¹) .

- NMR (¹H/¹³C) : Reveals proton environments (e.g., aromatic protons, imine protons) and confirms ligand coordination to metals via chemical shift changes .

- X-ray Diffraction : Provides crystallographic data for structural elucidation, especially for metal complexes .

Q. How should researchers handle and store salicylaldehyde derivatives to prevent degradation?

Store in airtight containers under inert gas (N₂/Ar) at low temperatures (4°C) to minimize oxidation. Avoid exposure to moisture and light, as hydrazones are prone to hydrolysis and photodegradation. Use desiccants in storage vials and conduct regular stability assays via HPLC or NMR .

Advanced Research Questions

Q. What mechanisms underlie the fluorescence enhancement of salicylaldehyde-based probes upon metal ion binding?

Fluorescence arises from chelation-enhanced fluorescence (CHEF), where metal coordination (e.g., Mg²⁺, Cu²⁺) restricts intramolecular rotation (RIR) of the hydrazone moiety, reducing non-radiative decay. For example, Mg²+ binding to salicylaldehyde derivatives forms a rigid six-membered chelate ring, enhancing quantum yield. Competitive interference studies (e.g., with Fe³⁺ or Cu²⁺) and time-resolved fluorescence can validate selectivity .

Q. How can spin-crossover behavior in iron(III) complexes of salicylaldehyde derivatives be experimentally analyzed?

- Magnetic Susceptibility Measurements : Track temperature-dependent magnetic moment changes to identify high-spin (HS) ↔ low-spin (LS) transitions.

- Mössbauer Spectroscopy : Resolves oxidation states and spin states via quadrupole splitting and isomer shifts.

- Single-Crystal X-ray Diffraction : Correlates structural changes (e.g., bond lengths, ligand field strength) with spin states. For instance, shorter Fe–N bonds in the LS state increase ligand field splitting energy .

Q. How do substituents on the salicylaldehyde backbone influence coordination chemistry and stability?

Electron-withdrawing groups (e.g., –NO₂) enhance ligand acidity, facilitating deprotonation and stronger metal binding. Steric effects from bulky substituents (e.g., –CH₃) can hinder coordination geometry, altering complex stability. Computational studies (DFT) can predict substituent effects on H-bonding and tautomeric equilibria, as seen in nitro- and hydroxy-substituted derivatives .

Q. What experimental strategies resolve contradictions in bioanalytical data, such as variable salicylaldehyde production in insect models?

In studies where salicylaldehyde levels differ between insect populations (e.g., P. vulgatissima beetles), use:

- Controlled Feeding Experiments : Standardize diets (e.g., salicin-rich vs. salicin-poor plants) to isolate metabolic contributions.

- Microbial Assays : Test gut microbiota’s role in oxidizing salicyl alcohol to salicylaldehyde via LC-MS.

- Tissue-Specific Analysis : Compare fecal vs. glandular secretions to differentiate endogenous vs. exogenous sources .

Methodological Considerations

Q. How can computational methods (e.g., DFT) aid in designing salicylaldehyde-based sensors?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict absorption/emission wavelengths. For example, oscillator strength (f) values from CASSCF/DFT align with experimental fluorescence intensities in salicylamide and salicylic acid derivatives, guiding probe design .

Q. What protocols ensure reproducibility in synthesizing salicylaldehyde-containing polymers?

Optimize condensation reactions (e.g., with formaldehyde) by diluting reactants in acetic acid at low temperatures (~0–5°C) to favor linear polymer growth over cross-linked resins. Monitor molecular weight via GPC and validate thermal stability via TGA .

Data Interpretation Challenges

Q. How to address discrepancies in spectroscopic data for hydrazone tautomers?

Tautomeric equilibria (e.g., keto-enol forms) can cause split NMR peaks or broad IR bands. Use variable-temperature NMR to freeze equilibria or employ deuterated solvents to simplify spectra. Compare computational IR spectra (DFT) with experimental data to assign tautomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.